

The Target Binding Site of JE-2147 on HIV Protease: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between the potent dipeptide protease inhibitor **JE-2147** (also known as AG-1776 or KNI-764) and its target, the human immunodeficiency virus (HIV) protease. Understanding the molecular details of this interaction is crucial for the rational design of next-generation antiretroviral drugs aimed at combating drug resistance.

Introduction

JE-2147 is a transition-state mimetic dipeptide HIV protease inhibitor characterized by the inclusion of the unnatural amino acid allophenylnorstatine.^{[1][2]} This structural feature is central to its high binding affinity and potent antiviral activity against a wide spectrum of HIV-1, HIV-2, and simian immunodeficiency virus strains, including those resistant to multiple protease inhibitors.^{[2][3][4]} A distinguishing feature of **JE-2147**'s interaction with HIV protease is that the binding is strongly exothermic and enthalpically driven, in contrast to many first-generation inhibitors where binding is predominantly entropically driven.^{[5][6]}

The HIV Protease Active Site

The HIV protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartic acid residue (Asp25 and Asp125) to the active site.^{[1][7]} The active site itself is a tunnel-like cavity with several subsites (S3, S2, S1, S1', S2', S3') that accommodate the

amino acid side chains of the substrate. The binding of inhibitors like **JE-2147** occurs within this active site, preventing the cleavage of viral polyproteins and thus inhibiting viral maturation.[4]

JE-2147 Binding Interactions

The high-resolution crystal structure of **JE-2147** in complex with HIV-1 protease (PDB ID: 1KZK) reveals a network of interactions that contribute to its high binding affinity.[2][8] The allophenylnorstatine core plays a critical role in positioning the inhibitor within the active site.

Key interactions include:

- **Hydrogen Bonds:** The hydroxyl group of the allophenylnorstatine moiety forms crucial hydrogen bonds with the catalytic aspartate dyad (Asp25 and Asp125).[1][7] Water molecules often mediate additional hydrogen bonding between the inhibitor and the enzyme. [7]
- **Hydrophobic Interactions:** The various phenyl and other hydrophobic groups of **JE-2147** engage in extensive van der Waals and hydrophobic interactions with the amino acid residues lining the S1, S2, S1', and S2' pockets of the protease active site. X-ray crystallographic analysis has identified hydrophobic interactions with residues such as Ala28, Ile84, and Ile50'.[9]
- **Flexible P2' Moiety:** A key feature of **JE-2147** is its flexible P2' moiety, which is crucial for its potent activity against both wild-type and mutant strains of HIV.[2][4] This flexibility allows the inhibitor to adapt to mutations within the binding pocket that would otherwise confer resistance.

Quantitative Binding Data

The potency of **JE-2147** has been quantified in numerous studies. The following table summarizes key binding affinity and antiviral activity data.

Parameter	Value	Virus/Enzyme	Reference
Ki	0.33 nM	HIV-1 Protease	[3]
Ki	41 ± 18 pM	Wild-type HIV Protease	[6][8]
IC ₅₀	44 nM	HIV-1LAI (SI) in PBMC cells	[3]
IC ₅₀	24 nM	HIV-1Ba-L (NSI) in PBMC cells	[3]
IC ₅₀	35 nM	HIV-1LAI in MT-2 cells	[3]
IC ₅₀	47 nM	HIV-2EHO (SI) in MT-2 cells	[3]
IC ₅₀ Range	13–41 nM	Multi-PI-resistant HIV-1 clinical isolates	[2][4]

Drug Resistance

The primary mechanism of resistance to **JE-2147** involves mutations within the HIV protease active site that reduce the inhibitor's binding affinity. The most notable resistance-associated mutations are I47V and I84V.[4][10] The I47V mutation, in particular, appears to be specific for **JE-2147**.[10] Molecular dynamics simulations suggest that the I47V mutation leads to a loss of optimized packing of the inhibitor against residue 47, increasing the mobility of the inhibitor within the binding site.[10]

Experimental Protocols

HIV Protease Enzyme Inhibition Assay (Fluorometric)

This protocol describes a typical *in vitro* assay to determine the inhibitory constant (Ki) of a compound against HIV protease.

- Reagents and Materials:
 - Recombinant HIV-1 Protease

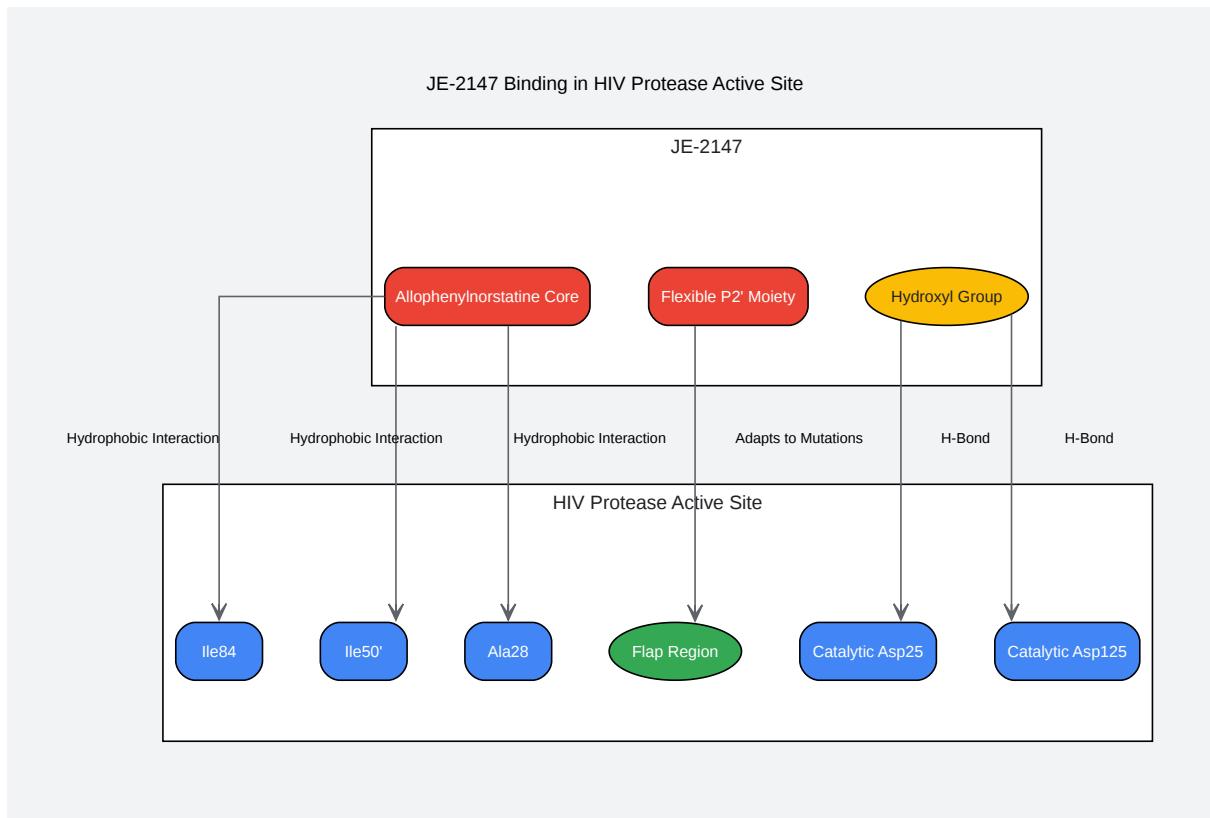
- Fluorogenic HIV Protease Substrate (e.g., based on the Gag polyprotein cleavage site)
- Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)
- Test compound (**JE-2147**) and control inhibitor (e.g., Pepstatin A)
- 96-well black microplates
- Fluorometric plate reader (Excitation/Emission wavelengths dependent on the substrate)

- Procedure:
 1. Prepare serial dilutions of the test compound in the assay buffer.
 2. In a 96-well plate, add the diluted test compound, a known concentration of HIV-1 protease, and the assay buffer to a final volume of 100 μ L.
 3. Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
 4. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 5. Immediately measure the fluorescence intensity in a kinetic mode for 60 minutes at 37°C.
 6. The rate of substrate cleavage is determined from the linear portion of the kinetic curve.
 7. Calculate the percent inhibition for each concentration of the test compound.
 8. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
 9. The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km value.

In Vitro HIV Drug Resistance Assay (Recombinant Virus Assay)

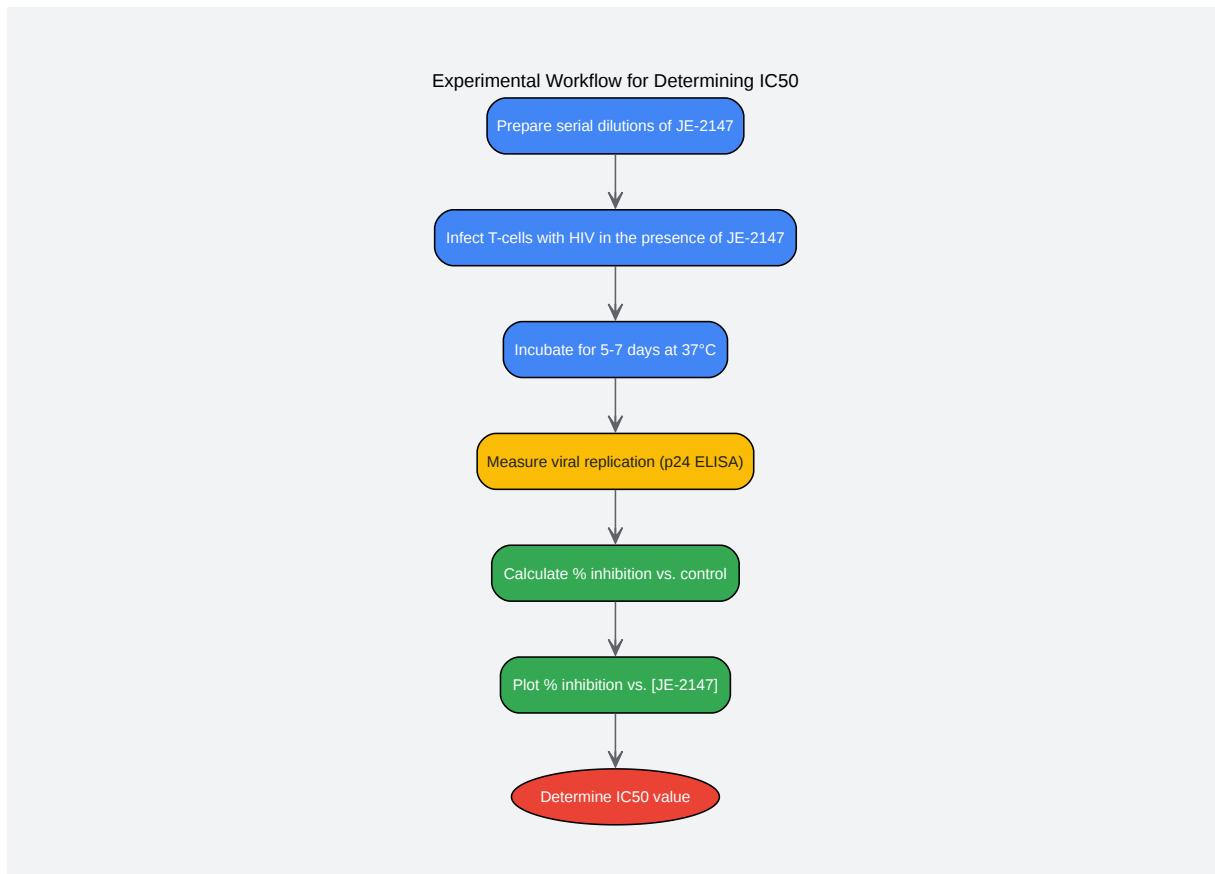
This protocol outlines a common method for assessing the susceptibility of different HIV strains (including site-directed mutants) to an antiviral drug.

- Reagents and Materials:

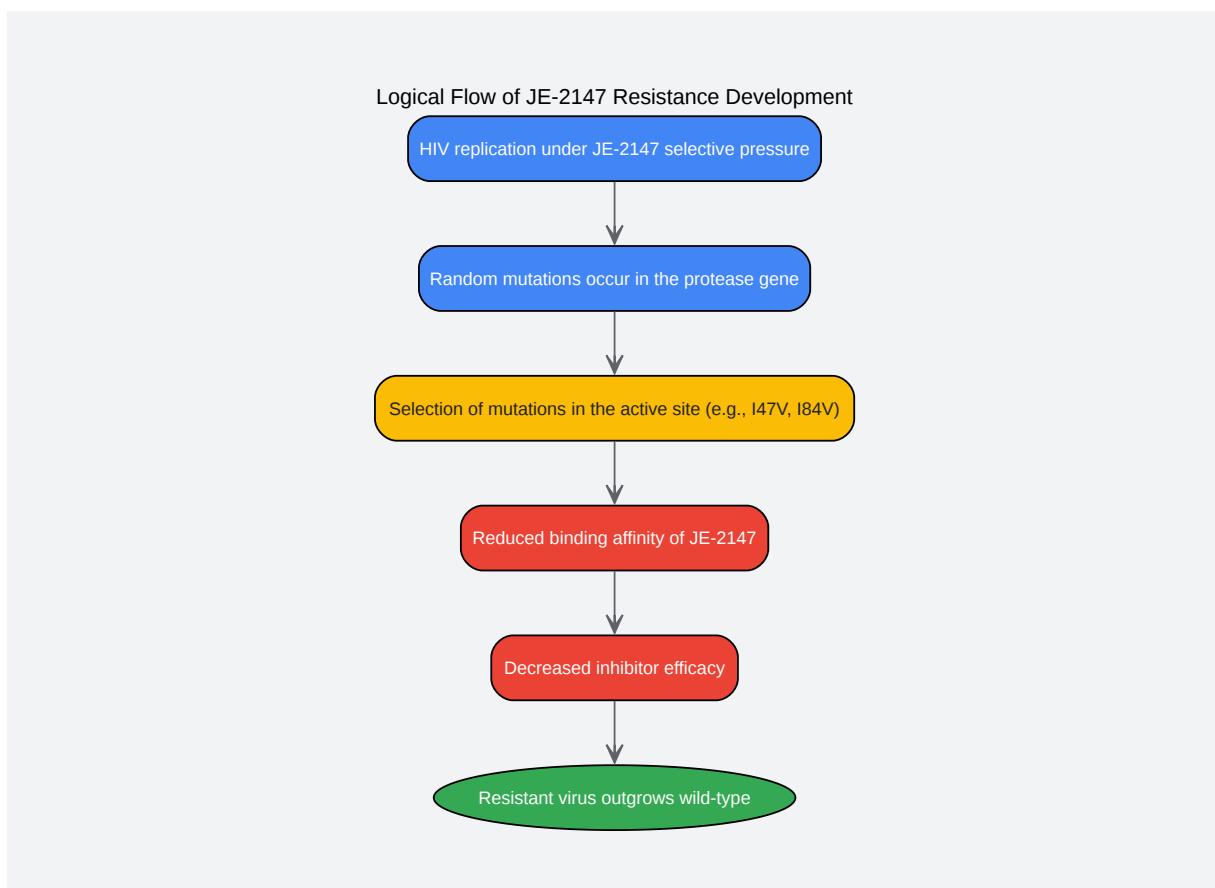

- Plasmids encoding wild-type and mutant HIV proviruses.
- Human T-cell line (e.g., MT-2 or CEM-SS).
- Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum).
- Transfection reagent.
- Test compound (**JE-2147**).
- p24 antigen ELISA kit or reverse transcriptase activity assay kit.

- Procedure:

1. Generate recombinant virus stocks by transfecting the proviral DNA into a suitable human cell line.
2. Harvest the virus-containing supernatant after 48-72 hours and determine the virus titer (e.g., by p24 antigen concentration).
3. Prepare serial dilutions of **JE-2147** in cell culture medium.
4. In a 96-well plate, infect the target T-cells with a standardized amount of the wild-type or mutant virus in the presence of the serially diluted **JE-2147**.
5. Incubate the plate at 37°C in a CO₂ incubator for 5-7 days.
6. After the incubation period, measure the extent of viral replication in each well by quantifying the p24 antigen in the culture supernatant using an ELISA or by measuring reverse transcriptase activity.
7. Calculate the percent inhibition of viral replication for each drug concentration.


8. Determine the IC50 value for both the wild-type and mutant viruses. The fold-change in IC50 for the mutant virus compared to the wild-type virus indicates the level of resistance.

Visualizations


[Click to download full resolution via product page](#)

Caption: Key binding interactions of **JE-2147** within the HIV protease active site.

[Click to download full resolution via product page](#)

Caption: Workflow for determining the in vitro IC50 of **JE-2147** against HIV.

[Click to download full resolution via product page](#)

Caption: The development of HIV resistance to **JE-2147**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Structure of HIV-1 protease in complex with potent inhibitor KNI-272 determined by high-resolution X-ray and neutron crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]

- 3. HIV-1 protease molecular dynamics of a wild-type and of the V82F/I84V mutant: Possible contributions to drug resistance and a potential new target site for drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JE-2147: A dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anisotropic dynamics of the JE-2147-HIV protease complex: drug resistance and thermodynamic binding mode examined in a 1.09 Å structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure of HIV-1 protease with KNI-272, a tight-binding transition-state analog containing allophenylnorstatine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Solution structure of HIV-1 protease-allophenylnorstatine derivative inhibitor complex obtained from molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Target Binding Site of JE-2147 on HIV Protease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1672827#je-2147-target-binding-site-on-hiv-protease>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com